molecular formula C13H14ClN3O2S B2562719 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione CAS No. 1152683-08-3

3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione

Cat. No.: B2562719
CAS No.: 1152683-08-3
M. Wt: 311.78
InChI Key: ZMUFSATWWRPCCV-UHFFFAOYSA-N
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Description

3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorophenyl group, along with a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione typically involves the reaction of 5-amino-3-(4-chlorophenyl)pyrazole with thiolane-1,1-dione under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-chlorophenyl)pyrazole: Shares the pyrazole core but lacks the thiolane-1,1-dione moiety.

    3-(4-Chlorophenyl)-5-methylpyrazole: Similar structure but with a methyl group instead of an amino group.

    3-(4-Chlorophenyl)-5-phenylpyrazole: Contains a phenyl group instead of an amino group.

Uniqueness

3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is unique due to the presence of both the pyrazole and thiolane-1,1-dione moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-13(15)17(16-12)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUFSATWWRPCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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